molecular formula C14H18N2O3S B2875478 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one CAS No. 2248696-69-5

4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one

Cat. No. B2875478
CAS RN: 2248696-69-5
M. Wt: 294.37
InChI Key: SDSPTICHOLFKKF-UHFFFAOYSA-N
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Description

4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one, also known as PEP2, is a chemical compound that has gained attention in the field of neuroscience due to its potential therapeutic applications. PEP2 is a piperazine derivative that has been found to modulate the activity of ion channels, which are essential for the proper functioning of the nervous system.

Mechanism of Action

4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one modulates the activity of ion channels by binding to a specific site on the channel protein. This binding alters the conformation of the channel, leading to changes in its activity. For example, 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has been found to reduce the activity of the NMDA receptor, which is involved in the development of tolerance to opioids and other drugs. 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has also been shown to activate the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has been found to have several biochemical and physiological effects. In addition to modulating ion channel activity, 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has been shown to increase the release of neurotransmitters such as glutamate and dopamine. 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has also been found to reduce the production of reactive oxygen species, which are involved in neuronal damage and inflammation. Additionally, 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has been shown to increase cerebral blood flow, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and purify. 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has also been shown to have good stability in solution, allowing for long-term storage and use in experiments. However, 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has some limitations as well. It has low solubility in water, which may limit its use in certain experiments. Additionally, 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has not been extensively studied in vivo, and its effects in animal models may differ from its effects in vitro.

Future Directions

There are several future directions for research on 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one. One area of interest is the potential use of 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one in the treatment of drug addiction. Further studies are needed to investigate the effects of 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one on drug-seeking behavior and the development of tolerance to opioids and other drugs. Another area of interest is the neuroprotective effects of 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one. Studies are needed to investigate the potential use of 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one in the treatment of stroke and traumatic brain injury. Additionally, further studies are needed to investigate the effects of 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one on ion channels other than the NMDA receptor and the TRPV1 receptor, as well as its effects on other neurotransmitter systems.

Synthesis Methods

4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one can be synthesized through a multi-step process involving the reaction of 1-(2-Bromoethyl)-4-phenylpiperazine with potassium ethyl sulfinate, followed by the addition of acetic anhydride and triethylamine. The final product is obtained through purification using column chromatography. The synthesis method has been reported in several studies, and the purity of the compound has been confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has been used in several studies to investigate its potential therapeutic applications. It has been found to modulate the activity of ion channels such as the NMDA receptor and the TRPV1 receptor, which are involved in pain perception and memory formation. 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has also been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and traumatic brain injury. Additionally, 4-(2-Ethenylsulfonylethyl)-3-phenylpiperazin-2-one has been investigated for its potential to treat drug addiction, as it has been found to reduce the rewarding effects of drugs such as cocaine and methamphetamine.

properties

IUPAC Name

4-(2-ethenylsulfonylethyl)-3-phenylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-2-20(18,19)11-10-16-9-8-15-14(17)13(16)12-6-4-3-5-7-12/h2-7,13H,1,8-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSPTICHOLFKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCN1CCNC(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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